Activation Loop Residue Targeting (Ser177/Ser181) Defines BOT-64's Unique Binding Mode vs. ATP-Competitive IKKβ Inhibitors
BOT-64 inhibits IKKβ catalytic activity by targeting Ser177 and/or Ser181 residues within the kinase's activation loop [1]. Substitution of these residues to glutamic acid (a phosphomimetic mutation) completely abolished BOT-64's inhibitory effect on cell-free IKKβ [1], confirming a direct and specific interaction site. In contrast, SC-514 acts as an ATP-competitive inhibitor and BAY 11-7082 irreversibly inhibits IκBα phosphorylation via an α,β-unsaturated electrophilic moiety [2], demonstrating fundamentally distinct binding mechanisms.
| Evidence Dimension | IKKβ binding mechanism and target residues |
|---|---|
| Target Compound Data | Targets Ser177/Ser181 residues in IKKβ activation loop; inhibition abolished by S177E/S181E mutation |
| Comparator Or Baseline | SC-514 (ATP-competitive, binds ATP pocket); BAY 11-7082 (irreversible, covalently modifies cysteine residues) |
| Quantified Difference | Binding mechanism is mechanistically distinct: BOT-64's effect is eliminated by activation loop mutation; ATP-competitive inhibitors are not |
| Conditions | Cell-free IKKβ activity assay with purified kinase; site-directed mutagenesis of Ser177 and Ser181 to glutamic acid |
Why This Matters
This unique binding mode enables BOT-64 to serve as a tool compound for interrogating activation loop-dependent IKKβ regulation, a property not shared by ATP-competitive or irreversible inhibitors, making it indispensable for mechanistic studies where the activation loop phosphorylation state is the experimental variable.
- [1] Kim BH, et al. Mol Pharmacol. 2008 Apr;73(4):1309-18. doi: 10.1124/mol.107.041251. View Source
- [2] Krishnan N, et al. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of protein tyrosine phosphatases. FEBS J. 2013 Jan;280(2):2830-41. View Source
